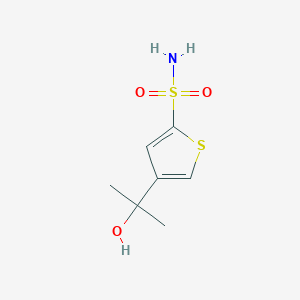
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, followed by neutralization with an acid like formic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to obtain high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing biochemical pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(hydroxymethyl)propionic acid:
2,3-Dihydroxyisobutyric acid: Another compound with similar hydroxyl and carboxyl groups but with a different carbon backbone.
Uniqueness: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C4H8O5 |
|---|---|
Molekulargewicht |
136.10 g/mol |
IUPAC-Name |
2,3-dihydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-4(9,2-6)3(7)8/h5-6,9H,1-2H2,(H,7,8) |
InChI-Schlüssel |
OJSKBWPAXWEHAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)

![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)







